molecular formula C13H13ClN2 B8765625 5-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

5-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Cat. No. B8765625
M. Wt: 232.71 g/mol
InChI Key: RANMHKQOJANPJJ-UHFFFAOYSA-N
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Description

5-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a useful research compound. Its molecular formula is C13H13ClN2 and its molecular weight is 232.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Molecular Formula

C13H13ClN2

Molecular Weight

232.71 g/mol

IUPAC Name

5-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

InChI

InChI=1S/C13H13ClN2/c14-10-1-2-13-11(7-10)12(8-16-13)9-3-5-15-6-4-9/h1-3,7-8,15-16H,4-6H2

InChI Key

RANMHKQOJANPJJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC=C1C2=CNC3=C2C=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 15.1 g of 5-chloro-1H-indole, 30.7 g of the hydrate of 4-piperidone hydrochloride and 150 ml of 2 N methanolic potassium hydroxide solution was refluxed under an inert atmosphere for 71/2 hours and was allowed to stand overnight at room temperature. The mixture was poured into 1.5 liters of water and the mixture was extracted with ethyl acetate. The organic phase was washed with water, aqueous sodium chloride solution, was dried over magnesium sulfate and evaporated to dryness. The 20.5 g of residue were dissolved in 1 liter of refluxing benzene and the solution was filtered hot. The solution was cooled to induce crystallization and after 3 hours, the mixture was vacuum filtered. The recovered product was rinsed with benzene to obtain 10.2 g of 5-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole melting at 177° C. The mother liquors were concentrated and crystallization induced to obtain 2.49 g of the said product melting at 175°-177° C. for a total yield of 12.69 g. For analysis, the product was purified by salification with an acid and then return to the basis.
Quantity
15.1 g
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reactant
Reaction Step One
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Name
hydrate
Quantity
30.7 g
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reactant
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0 (± 1) mol
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150 mL
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Quantity
1.5 L
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Synthesis routes and methods II

Procedure details

A mixture of 5-chloro-1H-indole (25 g), piperidin-4-one, hydrate, hydrochloride (71 g), and potassium hydroxide (38 g) in ethanol (450 ml) was refluxed for 6 hours. After cooling inorganic salts were filtered off and ethanol evaporated in vacuo. To the remaining oil was added brine (500 ml) and ethyl acetate (2×200 ml). The organic phase was separated and worked-up as above. Yield of crude title product: 45 g (semicrystalline).
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25 g
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0 (± 1) mol
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reactant
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71 g
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reactant
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38 g
Type
reactant
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Quantity
450 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

The title compound was prepared in a fashion similar to that described in Preparation 30 from 5-chloroindole (3.0 g, 20 mmol) and 4-piperidone hydrochloride hydrate (6.0 g, 40 mmol). The product was isolated as a yellow solid. Yield 1.45 g (31%). mp 185°-188° C. FDMS m/e=234 (M+ of free base).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

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